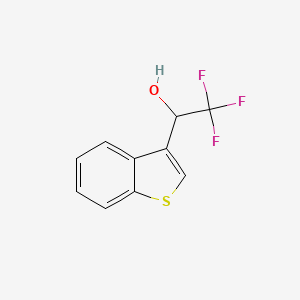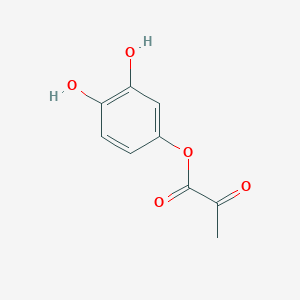
3,4-Dihydroxyphenyl 2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.
准备方法
The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .
化学反应分析
3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
科学研究应用
3,4-Dihydroxyphenyl 2-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, it plays a role in metabolic pathways and is studied for its potential therapeutic effects. In medicine, it has been investigated as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis and cancer metabolism . Additionally, it is used in the development of hydrogels for biomedical applications due to its biocompatibility and antioxidant properties .
作用机制
The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
相似化合物的比较
3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .
属性
分子式 |
C9H8O5 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |
InChI 键 |
CQXBPBRJIMUCNL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


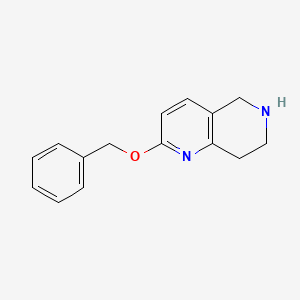
![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
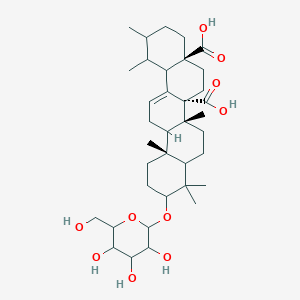
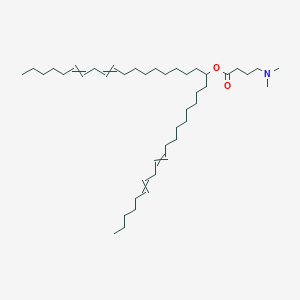
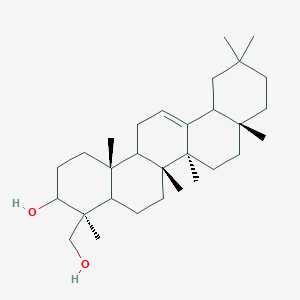
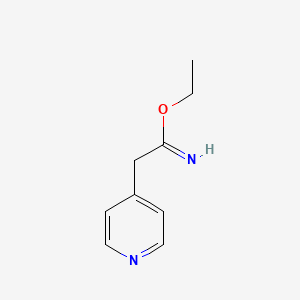

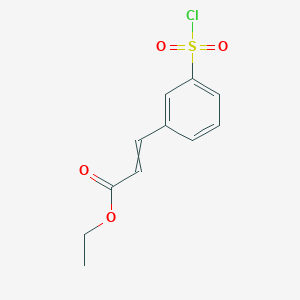

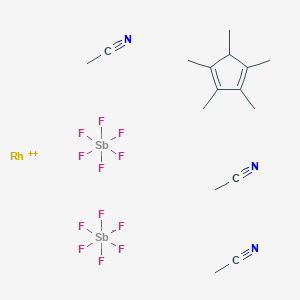
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
